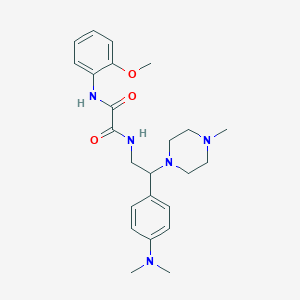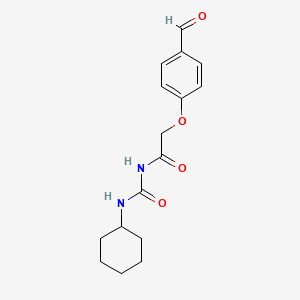
N-(环己基氨基甲酰基)-2-(4-甲酰基苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide: is an organic compound that features a cyclohexylcarbamoyl group and a formylphenoxy group attached to an acetamide backbone
科学研究应用
Chemistry: N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can be used in the production of polymers and other advanced materials
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of 4-formylphenoxyacetic acid: This can be achieved by reacting 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-(4-carboxyphenoxy)acetamide.
Reduction: 2-(4-hydroxyphenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
作用机制
The mechanism of action of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclohexylcarbamoyl group can enhance binding affinity through hydrophobic interactions, while the formylphenoxy group can participate in hydrogen bonding or electrostatic interactions with the target molecule.
相似化合物的比较
- N-(cyclohexylcarbamoyl)-2-(4-hydroxyphenoxy)acetamide
- N-(cyclohexylcarbamoyl)-2-(4-carboxyphenoxy)acetamide
- N-(cyclohexylcarbamoyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness: N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. This allows for further functionalization and the development of derivatives with tailored properties for specific applications.
属性
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSPYVZIDRHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

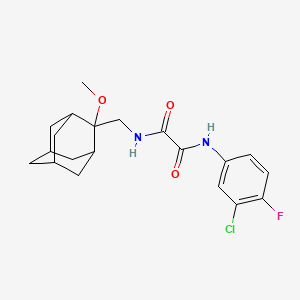
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

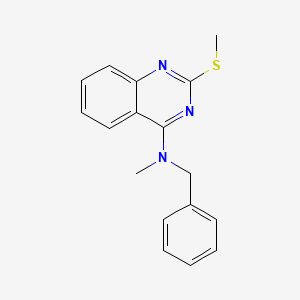
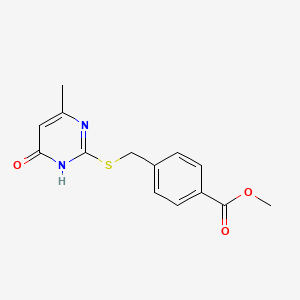
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
![2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2396094.png)

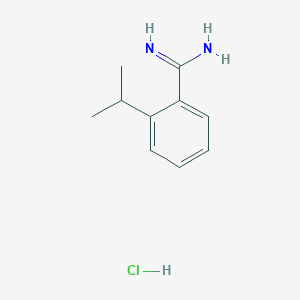
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)
